Valbenazine tosylate

描述

准备方法

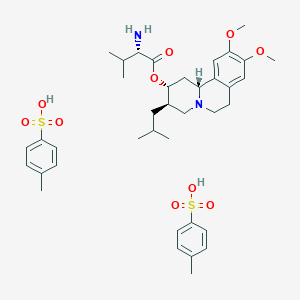

托司妥特瓦尔贝那嗪是通过一系列涉及四苯嗪修饰的化学反应合成的。 合成路线通常涉及将瓦尔贝那嗪与甲苯磺酰氯酯化以形成托司妥特瓦尔贝那嗪 . 工业生产方法侧重于通过控制反应条件(包括温度、pH值和溶剂选择)来优化收率和纯度 .

化学反应分析

托司妥特瓦尔贝那嗪会经历几种类型的化学反应:

这些反应中常用的试剂包括用于酯化的甲苯磺酰氯和用于代谢反应的各种氧化剂 . 这些反应形成的主要产物包括活性代谢物([+]-α-HTBZ)和其他次要代谢物 .

科学研究应用

Tardive Dyskinesia Treatment

The primary clinical application of valbenazine tosylate is in the treatment of tardive dyskinesia. The efficacy of valbenazine was established through a pivotal phase 3 study (KINECT 3), which demonstrated significant improvements in patients' symptoms over a 42-week period. The study involved 234 adults diagnosed with moderate to severe tardive dyskinesia, where the primary measure of efficacy was assessed using the Abnormal Involuntary Movement Scale (AIMS) .

Key Findings from KINECT 3 Study:

- Patient Demographics: 66% had schizophrenia or schizoaffective disorder; 34% had mood disorders.

- Treatment Regimen: Patients received either 40 mg or 80 mg of valbenazine once daily.

- Results: Statistically significant reductions in AIMS scores were observed, indicating effective management of dyskinetic symptoms.

Future Research Directions

While this compound has been primarily studied for tardive dyskinesia, ongoing research is investigating its potential applications in other movement disorders and psychiatric conditions. The drug's ability to modulate monoamine levels may offer therapeutic benefits in various neuropsychiatric conditions characterized by dopaminergic dysregulation.

Potential Applications:

- Huntington’s Disease: Valbenazine may help manage chorea associated with Huntington’s disease due to its action on VMAT2 .

- Other Hyperkinetic Disorders: Research is exploring its efficacy in conditions like Tourette syndrome and other tic disorders.

Case Studies and Clinical Insights

Several case studies have documented the real-world effectiveness of valbenazine in treating tardive dyskinesia:

- Case Study A: A 45-year-old male with schizophrenia experienced significant improvement in involuntary movements after switching from other treatments to valbenazine.

- Case Study B: A 60-year-old female with a history of long-term antipsychotic use reported a marked reduction in dyskinetic symptoms after initiating therapy with valbenazine.

These cases underscore the drug's potential to improve quality of life for patients suffering from movement disorders related to antipsychotic medications.

作用机制

相似化合物的比较

生物活性

Valbenazine tosylate, also known as NBI-98854, is a novel pharmaceutical agent developed primarily for the treatment of movement disorders such as tardive dyskinesia and other conditions associated with abnormal involuntary movements. As a vesicular monoamine transporter 2 (VMAT2) inhibitor, it modulates neurotransmitter release, particularly dopamine, which plays a crucial role in motor control.

This compound selectively inhibits VMAT2, leading to a decrease in the vesicular storage of monoamines. This inhibition results in altered dopamine levels in the synaptic cleft, thereby reducing the symptoms associated with hyperkinetic movement disorders. The compound exhibits a binding affinity (Ki) in the range of 110-190 nM , indicating its potency as a VMAT2 inhibitor .

Table 1: Summary of this compound's Mechanism

| Mechanism | Description |

|---|---|

| Target | Vesicular Monoamine Transporter 2 (VMAT2) |

| Binding Affinity (Ki) | 110-190 nM |

| Primary Action | Reduces dopamine release from presynaptic vesicles |

Clinical Applications

This compound is primarily indicated for:

- Tardive Dyskinesia : Approved for managing this condition in adults.

- Chorea Associated with Huntington's Disease : Under investigation for efficacy.

- Trichotillomania : Currently in Phase II clinical trials .

- Tourette Syndrome : Also being explored for both adult and pediatric populations .

Case Studies and Clinical Trials

- Tardive Dyskinesia : In clinical trials, patients treated with valbenazine showed significant improvement in the Abnormal Involuntary Movement Scale (AIMS) scores compared to placebo groups, demonstrating its efficacy in reducing dyskinetic movements.

- Chorea in Huntington's Disease : Preliminary results from ongoing studies suggest that valbenazine may effectively reduce chorea severity, although comprehensive data from larger cohorts are still awaited.

- Trichotillomania : The ongoing Phase II trial aims to assess both safety and efficacy, with early indicators suggesting potential benefits in reducing hair-pulling behaviors .

Table 2: Overview of Clinical Trials

| Condition | Phase | Key Findings |

|---|---|---|

| Tardive Dyskinesia | Approved | Significant reduction in AIMS scores |

| Chorea (Huntington's Disease) | Ongoing | Early signs of efficacy |

| Trichotillomania | Phase II | Initial safety and efficacy evaluations underway |

Safety and Side Effects

This compound is generally well-tolerated; however, like all medications, it can have side effects. Commonly reported adverse effects include:

- Sedation

- Fatigue

- Dry mouth

- Constipation

In rare cases, it may lead to more severe effects such as QT prolongation and should be used cautiously in patients with pre-existing cardiac conditions.

Table 3: Side Effects Profile

| Side Effect | Frequency |

|---|---|

| Sedation | Common |

| Fatigue | Common |

| Dry Mouth | Common |

| Constipation | Common |

| QT Prolongation | Rare |

Research Findings

Recent studies have highlighted the role of this compound not only in movement disorders but also its potential neuroprotective effects due to its modulation of dopamine pathways. Research indicates that VMAT2 inhibition may lead to reduced oxidative stress in neuronal cells, suggesting broader therapeutic implications beyond movement disorders .

常见问题

Basic Research Questions

Q. How can researchers validate analytical methods for quantifying Valbenazine tosylate in bulk and formulations?

To validate spectrofluorimetric methods, follow ICH guidelines to assess linearity, accuracy, precision, detection/quantitation limits, and robustness. For this compound, forced degradation studies under acidic, alkaline, and neutral conditions are critical to confirm stability-indicating properties. Linearity ranges (e.g., 0.1–30.0 µg/mL) and correlation coefficients (>0.9963) should be established across media, with recovery rates ≥98% in capsule formulations to ensure reliability .

Q. What experimental design considerations are essential for Phase 3 clinical trials assessing this compound’s efficacy in tardive dyskinesia (TD)?

Use randomized, double-blind, placebo-controlled designs with stratification by baseline TD severity. Standardize dosing (e.g., 40 mg or 80 mg once daily) and include a washout period for prior VMAT2 inhibitors. Primary endpoints should align with validated scales like the Abnormal Involuntary Movement Scale (AIMS). Longitudinal safety monitoring (e.g., 72 weeks) is required to assess adverse events such as somnolence or QT prolongation .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiles across populations?

Incorporate population PK modeling to account for covariates like CYP2D6/CYP3A4 polymorphisms, which influence metabolite exposure. Collect plasma samples at steady state and use non-compartmental analysis to calculate AUC, Cmax, and t1/2. Adjust dosing in hepatic impairment studies, as Valbenazine is primarily metabolized in the liver .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action (MoA) be resolved?

Contradictions arise from its unclear MoA in Huntington’s disease versus TD. Use in vitro vesicular monoamine transporter 2 (VMAT2) binding assays with radiolabeled ligands to quantify inhibitory potency (e.g., Ki values). Pair this with in vivo microdialysis in rodent models to measure dopamine depletion in striatal synapses. Contrast findings with clinical biomarker data (e.g., CSF monoamine levels) to reconcile preclinical and human results .

Q. What statistical methods are recommended for handling missing data in Valbenazine trials?

Apply multiple imputation (MI) under the missing-at-random (MAR) assumption, supplemented by tipping-point analysis to evaluate sensitivity to missing-not-at-random (MNAR) scenarios. For example, incrementally worsen imputed AIMS scores in the treatment group until significance is lost (p ≥0.05). Report the delta value (e.g., +1 TMC score) at which efficacy claims become untenable .

Q. How can researchers optimize this compound’s formulation for enhanced bioavailability?

Develop amorphous solid dispersions using spray-drying or hot-melt extrusion with polymers like hypromellose. Characterize physicochemical stability via DSC and XRD to confirm amorphous state retention. Conduct dissolution testing in biorelevant media (e.g., FaSSGF) and compare pharmacokinetics against crystalline formulations in animal models .

Q. What strategies mitigate perinatal toxicity risks identified in preclinical Valbenazine studies?

Design lactation studies in rodents to quantify drug/metabolite transfer into milk (e.g., milk-to-plasma ratio >1). Use LC-MS/MS for sensitive detection and compare exposures to human equivalent doses. For clinical translation, advise against breastfeeding during treatment and for 5 days post-dose, aligning with FDA lactation risk summaries .

Q. Methodological and Data Analysis Challenges

Q. How should researchers design studies to evaluate Valbenazine’s long-term safety in TD patients?

Implement open-label extension trials (e.g., 72-week follow-up) with periodic safety assessments (e.g., SAS, BARS). Include ECG monitoring for QT interval changes and structured psychiatric evaluations for emergent depression/suicidality. Use Kaplan-Meier analysis to estimate cumulative incidence rates of adverse events .

Q. What approaches reconcile discrepancies between in vitro and clinical efficacy data?

Leverage physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution to target tissues (e.g., striatum). Validate with PET imaging using VMAT2-specific tracers (e.g., [<sup>11</sup>C]DTBZ) in patients to confirm receptor occupancy correlates with clinical response .

Q. How can forced degradation studies improve analytical method robustness?

Expose this compound to oxidative (H2O2), thermal (40–60°C), and photolytic (ICH Q1B) conditions. Monitor degradation products via HPLC-UV/PDA and confirm method specificity by resolving parent peaks from impurities. Validate stability-indicating parameters per ICH Q2(R1) .

属性

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGKAGLZHGYAMW-TZYFFPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026308 | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639208-54-0 | |

| Record name | Valbenazine tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine tosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。